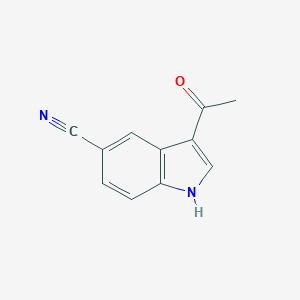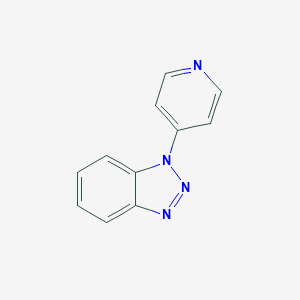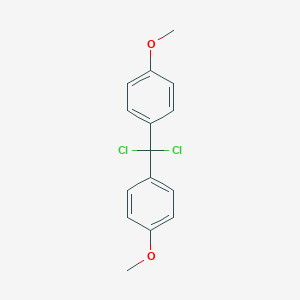
Bis(4-methoxyphenyl)dichloromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)dichloromethane, also known as bisbenzylideneacetone or BBAM, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, material science, and catalysis. BBAM is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. This compound has attracted the attention of researchers due to its unique properties, including its ability to act as a molecular rotor and its potential as a chiral molecular switch.
Mécanisme D'action
The mechanism of action of BBAM is not fully understood, but it is believed to involve the formation of a complex with the target molecule, leading to the inhibition of its activity. In the case of its potential anticancer activity, BBAM has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
BBAM has been shown to exhibit various biochemical and physiological effects, including its potential as an anticancer and antimicrobial agent. In addition, BBAM has been shown to exhibit antioxidant activity and to have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBAM is its versatility and potential for use in various fields, including catalysis, material science, and medicine. In addition, BBAM is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of BBAM is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on BBAM, including its potential applications in drug delivery, its use as a chiral molecular switch, and its potential as a catalyst for various reactions. In addition, further studies are needed to fully understand the mechanism of action of BBAM and its potential as an anticancer and antimicrobial agent.
Méthodes De Synthèse
BBAM can be synthesized using various methods, including the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and dichloromethane in the presence of a base such as potassium hydroxide. The reaction can be carried out under reflux conditions for several hours, and the resulting product can be purified using recrystallization techniques.
Applications De Recherche Scientifique
BBAM has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicine. In catalysis, BBAM has been shown to exhibit excellent catalytic activity in various reactions, including the aldol condensation reaction and the Knoevenagel condensation reaction. In material science, BBAM has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and covalent organic frameworks. In medicine, BBAM has been studied for its potential anticancer and antimicrobial properties.
Propriétés
Numéro CAS |
17435-03-9 |
|---|---|
Nom du produit |
Bis(4-methoxyphenyl)dichloromethane |
Formule moléculaire |
C15H14Cl2O2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
1-[dichloro-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C15H14Cl2O2/c1-18-13-7-3-11(4-8-13)15(16,17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 |
Clé InChI |
MBBYUMQNRYHRHH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



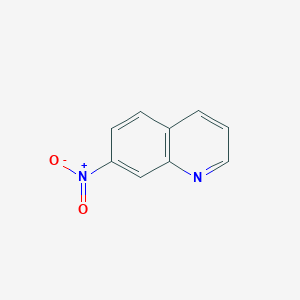
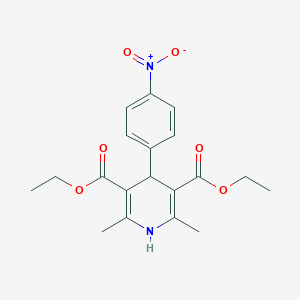
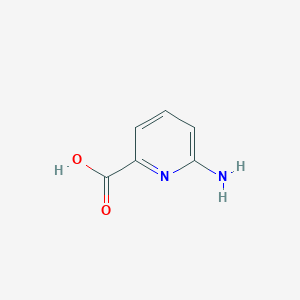
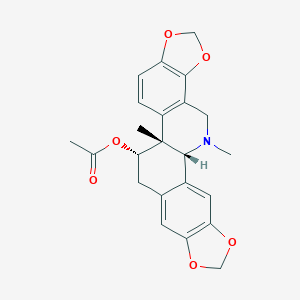
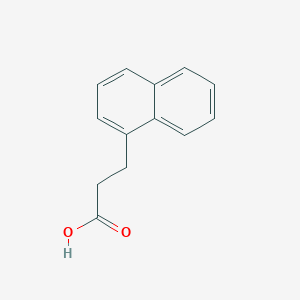
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
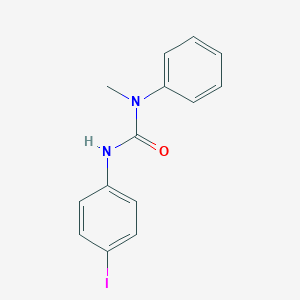
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)
